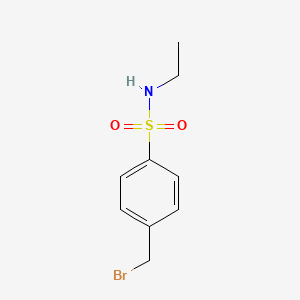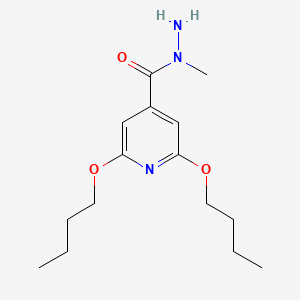
Isonicotinic acid, 2,6-dibutoxy-, 1-methylhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonicotinic acid, 2,6-dibutoxy-, 1-methylhydrazide is a chemical compound that belongs to the class of isonicotinic acid derivatives.
Preparation Methods
The synthesis of isonicotinic acid, 2,6-dibutoxy-, 1-methylhydrazide typically involves the reaction of isonicotinic acid with appropriate reagents to introduce the 2,6-dibutoxy and 1-methylhydrazide groups. One common method involves the esterification of isonicotinic acid with butanol to form the dibutoxy derivative, followed by the reaction with methylhydrazine to introduce the 1-methylhydrazide group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of isonicotinic acid, 2,6-dibutoxy-, 1-methylhydrazide involves its interaction with specific molecular targets within the cell. It is believed to inhibit the synthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately causing cell death . The compound may also interfere with the function of enzymes and proteins involved in critical metabolic pathways .
Comparison with Similar Compounds
Isonicotinic acid, 2,6-dibutoxy-, 1-methylhydrazide can be compared with other similar compounds, such as:
Isoniazid: A well-known derivative of isonicotinic acid used as a first-line treatment for tuberculosis.
Iproniazid: Another derivative with antidepressant properties.
Nialamide: A monoamine oxidase inhibitor used in the treatment of depression.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
CAS No. |
57803-55-1 |
|---|---|
Molecular Formula |
C15H25N3O3 |
Molecular Weight |
295.38 g/mol |
IUPAC Name |
2,6-dibutoxy-N-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C15H25N3O3/c1-4-6-8-20-13-10-12(15(19)18(3)16)11-14(17-13)21-9-7-5-2/h10-11H,4-9,16H2,1-3H3 |
InChI Key |
PYTCKRXHAISOQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=CC(=N1)OCCCC)C(=O)N(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


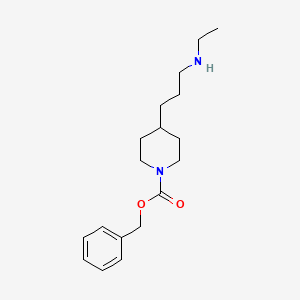
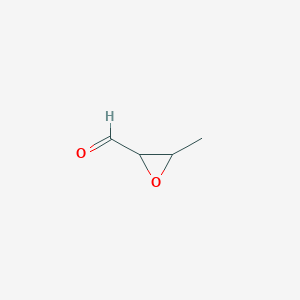



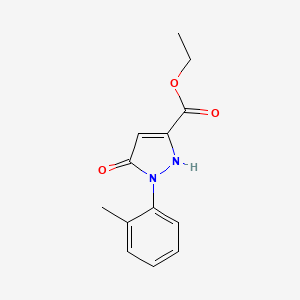


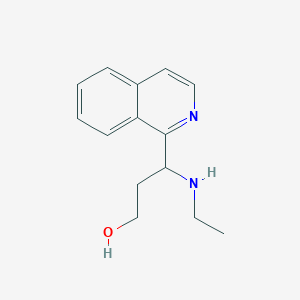
![(5Z)-2,6-dihydroxy-5-{1-[(2-hydroxyethyl)amino]ethylidene}pyrimidin-4(5H)-one](/img/structure/B13969071.png)
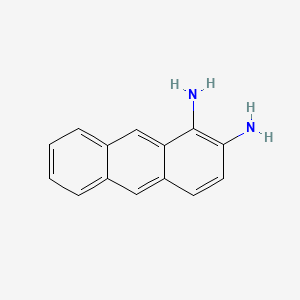
![2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13969081.png)

